molecular formula C3H4N2S B14695666 1,3-Thiazol-4(5H)-imine CAS No. 28144-36-7

1,3-Thiazol-4(5H)-imine

Cat. No.: B14695666
CAS No.: 28144-36-7
M. Wt: 100.14 g/mol
InChI Key: MYMALJRSNVUBAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Thiazol-4(5H)-imine can be synthesized through various methods. One common approach involves the reaction of primary amines with isothiocyanates to form thiourea intermediates, which then cyclize to form the thiazole ring . Another method involves the activation of the C=S bond in 5-arylidene rhodanine, followed by reaction with halogenoalkanes to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and eco-friendliness. This method involves the use of solid base catalysts like MgO in an ethanol solvent, which allows for shorter reaction times and higher yields compared to conventional methods . The process is also more environmentally friendly, as it reduces the need for toxic solvents and minimizes energy consumption.

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazol-4(5H)-imine undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . The reactions typically occur under mild conditions, making them suitable for various synthetic applications.

Major Products Formed

The major products formed from these reactions include thiazole derivatives with different functional groups, such as sulfoxides, sulfones, and thiazolidines. These derivatives exhibit diverse biological activities and are valuable in medicinal chemistry .

Scientific Research Applications

1,3-Thiazol-4(5H)-imine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Thiazol-4(5H)-imine include:

Uniqueness

This compound is unique due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .

Properties

CAS No.

28144-36-7

Molecular Formula

C3H4N2S

Molecular Weight

100.14 g/mol

IUPAC Name

1,3-thiazol-4-imine

InChI

InChI=1S/C3H4N2S/c4-3-1-6-2-5-3/h2,4H,1H2

InChI Key

MYMALJRSNVUBAI-UHFFFAOYSA-N

Canonical SMILES

C1C(=N)N=CS1

Origin of Product

United States

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